1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine
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Overview
Description
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine is a heterocyclic compound featuring a triazole ring fused with a cyclopentane moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
The synthesis of 1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine typically involves the following steps:
Cyclopentane Derivative Preparation: The starting material, a cyclopentane derivative, is prepared through standard organic synthesis techniques.
Triazole Ring Formation: The triazole ring is introduced via a cyclization reaction involving appropriate precursors such as hydrazines and carboxylic acids.
Final Coupling: The final step involves coupling the triazole ring with the cyclopentane derivative under controlled conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
These reactions are typically conducted under controlled conditions to ensure the desired product formation with high selectivity and yield.
Scientific Research Applications
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The unique properties of the triazole ring make this compound useful in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways . This interaction can lead to the inhibition of enzymes or modulation of receptor activity, contributing to its therapeutic effects .
Comparison with Similar Compounds
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclopentan-1-amine can be compared with other triazole-containing compounds such as:
1,2,4-Triazole: A simpler triazole derivative with broad applications in pharmaceuticals and agriculture.
1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine: Another triazole derivative with similar biological activities but different structural features.
The uniqueness of this compound lies in its cyclopentane moiety, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2-methyl-1,2,4-triazol-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C8H14N4/c1-12-7(10-6-11-12)8(9)4-2-3-5-8/h6H,2-5,9H2,1H3 |
InChI Key |
MJYANGYSZJSGAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2(CCCC2)N |
Origin of Product |
United States |
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